molecular formula C10H14N4O2 B13867999 Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate

Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate

Cat. No.: B13867999
M. Wt: 222.24 g/mol
InChI Key: CGLOVZXARORHGN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This is followed by the introduction of the amino and cyano groups through subsequent reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the ethyl ester group.

    1-Propyl-3-amino-4-cyano-5-ethylpyrazole: Similar but with different alkyl substitutions.

Uniqueness

Ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethyl ester group, in particular, allows for further derivatization and functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 5-amino-4-cyano-1-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-4-16-10(15)8-7(5-11)9(12)14(13-8)6(2)3/h6H,4,12H2,1-3H3

InChI Key

CGLOVZXARORHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C(C)C

Origin of Product

United States

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